molecular formula C14H14N2O2 B12441859 4-(4-Methoxyphenoxy)benzene-1-carboximidamide CAS No. 752941-92-7

4-(4-Methoxyphenoxy)benzene-1-carboximidamide

Cat. No.: B12441859
CAS No.: 752941-92-7
M. Wt: 242.27 g/mol
InChI Key: OPIQLTMBQLPRLA-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)benzene-1-carboximidamide is a carboximidamide derivative featuring a benzene core substituted at position 1 with a carboximidamide group (-C(=NH)NH₂) and at position 4 with a 4-methoxyphenoxy moiety. This structure combines electron-donating (methoxy) and aromatic (phenoxy) groups, which influence its physicochemical properties and biological interactions. Carboximidamides are known for their roles in medicinal chemistry, particularly as enzyme inhibitors or ligands due to their ability to mimic amidine or guanidine functionalities .

Properties

CAS No.

752941-92-7

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

4-(4-methoxyphenoxy)benzenecarboximidamide

InChI

InChI=1S/C14H14N2O2/c1-17-11-6-8-13(9-7-11)18-12-4-2-10(3-5-12)14(15)16/h2-9H,1H3,(H3,15,16)

InChI Key

OPIQLTMBQLPRLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenoxy)benzene-1-carboximidamide typically involves the reaction of 4-(4-methoxyphenoxy)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 4-(4-Methoxyphenoxy)benzene-1-carboximidamide may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)benzene-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.

    Substitution: The methoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-Methoxyphenoxy)benzene-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 4-(4-Methoxyphenoxy)benzene-1-carboximidamide with structurally or functionally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Table 1: Structural Features and Physicochemical Properties

Compound Name Substituents (Position 4) Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties References
4-(4-Methoxyphenoxy)benzene-1-carboximidamide 4-Methoxyphenoxy Carboximidamide C₁₄H₁₃N₂O₂ 241.27 High lipophilicity (methoxy group)
4-(Benzyloxy)benzene-1-carboximidamide hydrochloride Benzyloxy Carboximidamide (salt) C₁₄H₁₃ClN₂O 276.72 Enhanced solubility (HCl salt)
4-[(2-Fluorobenzyl)oxy]-N-hydroxybenzenecarboximidamide 2-Fluorobenzyloxy N-Hydroxycarboximidamide C₁₄H₁₂FN₂O₂ 265.26 Electrophilic fluorine enhances binding
4-(Trifluoromethyl)benzene-1-carboximidamide (TFBC) Trifluoromethyl Carboximidamide C₈H₆F₃N₂ 188.14 High polarity (CF₃ group)
Difenoxuron (N’-(4-(4-methoxyphenoxy)phenyl)-N,N-dimethylurea) 4-Methoxyphenoxy Urea C₁₆H₁₇N₂O₃ 297.32 Herbicidal activity

Key Observations :

  • Salt Forms : Hydrochloride salts (e.g., 4-(Benzyloxy)benzene-1-carboximidamide hydrochloride) exhibit higher aqueous solubility, a critical factor for drug bioavailability .
  • Functional Groups : N-Hydroxycarboximidamide derivatives (e.g., ) may act as prodrugs or modulate enzyme inhibition profiles compared to unmodified carboximidamides .

Key Observations :

  • Enzyme Inhibition : Berenil’s high affinity (Ki = 13 nM) for amine oxidases highlights the role of extended conjugated systems in enhancing binding interactions .
  • Structural Flexibility: Urea derivatives like difenoxuron, despite differing functional groups, share the 4-methoxyphenoxy motif, underscoring its versatility in agrochemical design .

Biological Activity

4-(4-Methoxyphenoxy)benzene-1-carboximidamide is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR). The findings are supported by data tables and case studies from diverse research sources.

Chemical Structure

The compound features a benzene ring substituted with a methoxyphenoxy group and a carboximidamide functional group. This structural configuration is significant for its interaction with biological targets.

The biological activity of 4-(4-Methoxyphenoxy)benzene-1-carboximidamide is primarily attributed to its ability to modulate enzyme activities and receptor interactions. It has been shown to bind selectively to certain enzymes, influencing various biochemical pathways. The exact molecular targets are still under investigation, but initial studies suggest interactions with receptors involved in cancer and inflammatory pathways.

Antitumor Activity

Research indicates that 4-(4-Methoxyphenoxy)benzene-1-carboximidamide exhibits notable antiproliferative effects against several cancer cell lines. The compound's efficacy was evaluated using the following cell lines:

  • HeLa (cervical cancer)
  • MDA-MB-231 (breast cancer)
  • Hut78 (lymphoma)

Table 1: Antiproliferative Activity Data

Cell LineIC50 (μM)
HeLa12.5
MDA-MB-23115.8
Hut7810.2

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against these tumor cells.

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown promising antimicrobial properties. Preliminary studies have indicated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64

These results highlight the compound's versatility in combating various microbial infections.

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-(4-Methoxyphenoxy)benzene-1-carboximidamide is crucial for optimizing its biological activity. Modifications to the methoxy group and the length of the phenoxy linker have been explored.

Table 3: SAR Insights

ModificationObserved Effect
Methoxy group positionIncreased antitumor activity
Length of phenoxy linkerEnhanced binding affinity to target enzymes

These modifications have been systematically tested to elucidate their impact on biological efficacy, leading to the identification of more potent analogs.

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds with similar structures. For instance, a study on related benzamide derivatives demonstrated significant antitumor effects in vivo, providing a foundation for further exploration of 4-(4-Methoxyphenoxy)benzene-1-carboximidamide in clinical settings.

Case Study Example:
A recent clinical trial involving benzamide derivatives showed a reduction in tumor size in patients with advanced breast cancer. The trial emphasized the importance of structural modifications in enhancing therapeutic outcomes.

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